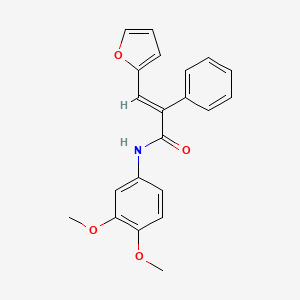
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone, commonly known as FNQ, is a heterocyclic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a synthetic molecule that belongs to the class of quinazolinone derivatives and is characterized by its unique structural features. The compound has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of FNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. FNQ has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
FNQ has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. FNQ has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. The compound has also been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
FNQ has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. FNQ is also stable under normal laboratory conditions, making it a suitable candidate for in vitro studies. However, one limitation of FNQ is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on FNQ. One area of interest is the development of new derivatives of FNQ with improved biological activities. Another area of interest is the development of new synthetic methods for the preparation of FNQ and its derivatives. Additionally, the potential use of FNQ as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes warrants further investigation. Finally, the potential therapeutic applications of FNQ in the treatment of various diseases, including cancer and oxidative stress-related diseases, should be explored further.
合成法
The synthesis of FNQ involves the condensation of 2-furylamine and 1-naphthylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis of FNQ has been optimized and can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and multicomponent reactions.
科学的研究の応用
FNQ has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, and antioxidant activities. FNQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes.
特性
IUPAC Name |
2-(furan-2-yl)-3-naphthalen-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHLGBGJWEYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)

![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)
